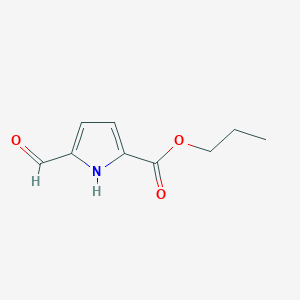

Propyl 5-formyl-1H-pyrrole-2-carboxylate

Description

Contextualization of Pyrrole-Based Scaffolds in Advanced Organic Synthesis

Pyrrole (B145914) derivatives are fundamental building blocks in the synthesis of a vast array of organic molecules. Their presence is notable in many natural products, pharmaceuticals, and advanced materials. The pyrrole ring is an electron-rich aromatic system, which makes it reactive towards electrophilic substitution and a valuable component in the construction of complex molecular architectures. The functionalization of the pyrrole nucleus allows for the fine-tuning of the electronic and steric properties of the resulting molecules, making pyrrole-based scaffolds highly sought after in drug discovery and materials science.

Historical Perspective on Formylpyrrole Carboxylates in Chemical Research

The history of formylpyrroles is intrinsically linked to the study of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. nih.govresearchgate.netrsc.org Early research in the 20th century identified 2-formylpyrroles as products of these reactions. rsc.org These discoveries highlighted the natural occurrence of this class of compounds and spurred interest in their chemical synthesis and biological activities. Synthetic methodologies for the preparation of formylpyrrole carboxylates have evolved, with classic name reactions such as the Paal-Knorr synthesis and the Vilsmeier-Haack formylation being adapted for their production. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, while the Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic rings like pyrrole. wikipedia.orgorganic-chemistry.orgacs.org

Rationale for Dedicated Academic Investigation of Propyl 5-formyl-1H-pyrrole-2-carboxylate

The specific academic investigation of this compound is justified by several factors. The presence of both a formyl and a carboxylate group on the pyrrole ring offers two distinct points for chemical modification. The formyl group can participate in reactions such as reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of diverse substituents. The propyl ester, in comparison to the more commonly studied methyl or ethyl esters, can influence the compound's physical properties, such as solubility and crystallinity, which can be advantageous in certain applications. Furthermore, the exploration of the biological activities of a homologous series of pyrrole-2-carboxylate esters is a common strategy in medicinal chemistry to understand structure-activity relationships.

Overview of Current Research Landscape and Identified Knowledge Gaps

The current research landscape for pyrrole chemistry is vibrant, with a continuous stream of publications on new synthetic methods and applications. nih.govnih.govresearchgate.netrsc.orgscispace.com However, a detailed review of the scientific literature reveals a significant knowledge gap specifically concerning this compound. While there is a considerable body of research on related compounds such as ethyl 5-formyl-1H-pyrrole-2-carboxylate and 5-formyl-1H-pyrrole-2-carboxylic acid, dedicated studies on the propyl ester are conspicuously absent. chemicalbook.com

This lack of specific data presents both a challenge and an opportunity. The challenge lies in the need to extrapolate information from related molecules to predict the properties and reactivity of the propyl ester. The opportunity lies in the potential for novel discoveries through the synthesis, characterization, and evaluation of this specific compound. Key areas where knowledge is lacking include:

Detailed Synthetic Procedures: Optimized and scalable synthetic routes specifically for this compound have not been reported.

Spectroscopic and Physicochemical Data: Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and physicochemical properties (melting point, solubility, etc.) are not readily available in the public domain.

Reactivity Profile: The specific reactivity of the formyl and propyl ester groups in this particular molecular context has not been systematically investigated.

Biological Activity: There are no published studies on the biological or pharmacological properties of this compound.

The following table summarizes the key properties of related, more extensively studied compounds, which can serve as a predictive baseline for the target molecule.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Findings |

| Ethyl 5-formyl-1H-pyrrole-2-carboxylate | C₈H₉NO₃ | 167.16 | Synthesis via Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate. Used as an intermediate in the synthesis of more complex molecules. |

| 5-Formyl-1H-pyrrole-2-carboxylic acid | C₆H₅NO₃ | 139.11 | Precursor in the synthesis of various pharmaceuticals and bioactive molecules. chemicalbook.com |

| Propyl 1H-pyrrole-2-carboxylate | C₈H₁₁NO₂ | 153.18 | Limited specific research available. |

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

propyl 5-formyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-2-5-13-9(12)8-4-3-7(6-11)10-8/h3-4,6,10H,2,5H2,1H3 |

InChI Key |

HOLGZCXISVSTBG-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=C(N1)C=O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Propyl 5 Formyl 1h Pyrrole 2 Carboxylate

Classical Multi-Step Synthesis Approaches

Traditional methods for the synthesis of polysubstituted pyrroles, including propyl 5-formyl-1H-pyrrole-2-carboxylate, often rely on well-established, multi-step sequences. These routes typically involve the initial construction of the pyrrole (B145914) ring followed by subsequent functionalization.

Adaptations of Knorr Pyrrole Synthesis and Related Ring-Forming Reactions

The Knorr pyrrole synthesis and the related Paal-Knorr synthesis are cornerstone reactions in heterocyclic chemistry for the construction of the pyrrole nucleus. mdpi.comrsc.org The classical Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester. For the synthesis of a precursor to the target molecule, such as propyl 2-methyl-1H-pyrrole-carboxylate, this would typically involve the reaction of an α-amino-β-ketoester with a suitable dicarbonyl compound. Subsequent transformation of the methyl group at the 5-position into a formyl group would then be required.

The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, offers another versatile route to the pyrrole core. rsc.orgorganic-chemistry.org This method is widely employed for its reliability and the accessibility of starting materials. researchgate.net However, direct synthesis of this compound via these methods is not straightforward, as they typically yield pyrroles with alkyl or aryl substituents rather than a formyl group at the 5-position. Therefore, these classical syntheses are more commonly used to generate a pyrrole-2-carboxylate precursor, which is then functionalized in a subsequent step. A common challenge with these traditional methods is that they can require harsh reaction conditions, such as prolonged heating in acidic media, which may not be compatible with sensitive functional groups. researchgate.net

A more direct, albeit multi-step, approach involves the conversion of Knorr-type pyrroles (2-carboxylate pyrroles) to 2-formyl pyrroles. This often necessitates a sequence of hydrolysis of the ester, decarboxylation, and then formylation. researchgate.netnih.gov An alternative to this lengthy process is the reduction of the 2-carboxylate to the corresponding alcohol, followed by oxidation to the aldehyde. nih.gov

Regioselective Functionalization of Precursor Pyrrole Esters

A more common and often more efficient classical approach to this compound involves the direct functionalization of a pre-formed propyl 1H-pyrrole-2-carboxylate precursor. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. numberanalytics.comscirp.orgmdpi.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide (B127407) such as N,N-dimethylformamide (DMF). rsc.org

The formylation of pyrrole-2-carboxylates is regioselective, with the electrophilic Vilsmeier reagent preferentially attacking the electron-rich C5 position of the pyrrole ring. This selectivity is due to the electronic properties of the pyrrole ring system. This method provides a direct route to the desired 5-formyl derivative in good yields. tandfonline.com The reaction is generally mild and tolerates a variety of functional groups.

Contemporary Catalytic Routes for Direct Synthesis or Derivatization

Modern synthetic chemistry has seen a shift towards the development of more efficient and selective catalytic methods. These approaches aim to reduce the number of synthetic steps, improve atom economy, and provide access to complex molecules under milder reaction conditions.

Transition Metal-Mediated Synthetic Strategies

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including pyrroles. rawdatalibrary.net Various transition metals, including palladium, copper, iron, and gold, have been employed to catalyze the formation of the pyrrole ring or to directly introduce functional groups onto the pyrrole nucleus. mdpi.comorganic-chemistry.org For instance, iron-containing catalysts have been used in the synthesis of pyrrole-2-carboxylic acid esters. researchgate.net

While direct catalytic C-H formylation of a propyl 1H-pyrrole-2-carboxylate precursor at the C5 position is an attractive and atom-economical strategy, it remains a challenging transformation. Research in this area is ongoing, with a focus on developing catalysts that can selectively activate and functionalize the C-H bond at the desired position. A palladium-catalyzed [4+1] annulation reaction of α-alkenyl-dicarbonyl compounds with primary amines offers a modern approach to highly substituted pyrroles. mdpi.com

Organocatalytic Transformations for Pyrrole Annulation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern organic synthesis, offering a green and often complementary alternative to metal catalysis. rsc.org Organocatalytic methods have been successfully applied to the synthesis of pyrroles, often through cascade or multicomponent reactions. rsc.org

For instance, proline and other amino acids have been shown to catalyze the Paal-Knorr synthesis of highly functionalized pyrroles under mild conditions. rsc.org Naturally occurring organic acids such as citric acid and tartaric acid have also been employed as biodegradable and inexpensive organocatalysts for the Paal-Knorr reaction. researchgate.net These methods provide an environmentally benign route to the pyrrole core. The development of organocatalytic methods for the direct asymmetric functionalization of pyrroles is also an active area of research, which could potentially lead to enantioselective syntheses of pyrrole derivatives. nih.gov

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being integrated into synthetic planning to develop more sustainable and environmentally friendly chemical processes. This includes the use of safer solvents, renewable starting materials, energy-efficient reaction conditions, and catalysts that can be recycled and reused.

In the context of synthesizing this compound, several green chemistry principles can be applied. The use of greener solvents, such as water or bio-based solvents, in reactions like the Paal-Knorr synthesis is a significant improvement over traditional volatile organic solvents. researchgate.net The development of catalytic versions of classical reactions, such as the Knorr and Paal-Knorr syntheses, reduces the need for stoichiometric reagents and often allows for milder reaction conditions. organic-chemistry.org

| Synthetic Approach | Key Features | Advantages | Disadvantages |

| Knorr/Paal-Knorr Synthesis | Ring-forming condensation reactions. | Well-established, versatile for pyrrole core. | Often requires harsh conditions, indirect route to 5-formyl derivative. |

| Vilsmeier-Haack Reaction | Regioselective formylation of a pyrrole precursor. | Direct, high-yielding for 5-formylation. | Uses stoichiometric and corrosive reagents. |

| Transition Metal Catalysis | Catalytic C-H activation or annulation. | High efficiency and selectivity, potential for direct C-H formylation. | Catalyst cost and toxicity can be a concern. |

| Organocatalysis | Use of small organic molecules as catalysts. | Metal-free, often milder conditions, environmentally benign. | Catalyst loading can be higher than with metal catalysts. |

| Green Chemistry Approaches | Use of greener solvents, energy sources, and focus on atom economy. | Reduced environmental impact, increased safety and efficiency. | May require optimization of existing protocols. |

Solvent-Free Reaction Methodologies and Water as a Solvent

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. For the synthesis of the core pyrrole ring, which is a precursor to this compound, methodologies employing water as a solvent or solvent-free conditions represent significant advancements.

One of the most established methods for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. pharmaguideline.comnumberanalytics.com Traditionally, this reaction has been performed in organic solvents. However, recent research has demonstrated the efficacy of conducting this synthesis in water, which is a non-toxic, non-flammable, and inexpensive solvent. The use of water can sometimes even accelerate reaction rates due to hydrophobic effects. For instance, the Paal-Knorr condensation can be carried out under neutral or weakly acidic conditions in water, often with high yields. numberanalytics.com

Solvent-free reaction conditions offer another green alternative, often in conjunction with microwave irradiation or high-speed vibration milling to provide the necessary energy for the reaction. These methods can lead to shorter reaction times, simpler work-up procedures, and a significant reduction in waste. The Paal-Knorr synthesis of N-substituted pyrroles has been successfully demonstrated under solvent- and catalyst-free conditions, highlighting its alignment with green chemistry principles. richmond.edu

The following table summarizes the advantages of these green approaches for the initial pyrrole ring synthesis.

| Methodology | Solvent | Key Advantages | Relevant Synthesis |

| Aqueous Synthesis | Water | Environmentally benign, low cost, potential for rate acceleration. | Paal-Knorr Pyrrole Synthesis |

| Solvent-Free Synthesis | None | Reduced waste, shorter reaction times, simplified workup. | Microwave-assisted Paal-Knorr |

While the initial synthesis of the propyl 1H-pyrrole-2-carboxylate precursor can be designed using these green methodologies, the subsequent formylation step (Vilsmeier-Haack reaction) to introduce the C5-formyl group typically requires the use of aprotic organic solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). youtube.comnumberanalytics.com Therefore, a truly green synthesis of the final target molecule would necessitate innovation in developing solvent-free or aqueous conditions for this critical formylation step.

Atom Economy and E-Factor Considerations in Process Design

Evaluating the sustainability of a synthetic route involves the use of green chemistry metrics, with Atom Economy (AE) and the Environmental Factor (E-Factor) being two of the most prominent.

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. jk-sci.com It is calculated as:

AE (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Addition and rearrangement reactions are inherently 100% atom economical, while substitution and elimination reactions generate byproducts, thus lowering their atom economy. jk-sci.com The Paal-Knorr synthesis for the pyrrole ring, for example, is a condensation reaction that produces two molecules of water as a byproduct, leading to a high but less than 100% atom economy. richmond.edu

The subsequent Vilsmeier-Haack formylation to produce this compound has a lower atom economy. The reaction uses a formylating agent, the Vilsmeier reagent, which is generated in situ from DMF and phosphorus oxychloride (POCl₃). youtube.comwikipedia.org The stoichiometric equation reveals significant byproduct formation.

E-Factor , introduced by Roger Sheldon, provides a broader measure of the environmental impact by calculating the ratio of the mass of waste generated to the mass of the desired product. ru.nl

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor includes all waste streams, such as byproducts, unreacted starting materials, solvents, and process aids. The pharmaceutical industry typically has very high E-Factors, often ranging from 25 to over 100, due to complex, multi-step syntheses and stringent purity requirements. acs.org

For the synthesis of this compound, the E-Factor would be significantly influenced by:

Solvent usage: Large volumes of solvents for the reaction and subsequent purification steps are major contributors.

Reagent byproducts: The Vilsmeier-Haack reaction generates significant waste from the POCl₃ and DMF reagents.

Work-up and purification: Aqueous washes and chromatographic purification generate substantial waste.

The table below provides a comparative overview of these metrics for different types of chemical industries.

| Industry Sector | Product Tonnage | Typical E-Factor |

| Oil Refining | 10⁶ - 10⁸ | ~0.1 |

| Bulk Chemicals | 10⁴ - 10⁶ | <1 - 5 |

| Fine Chemicals | 10² - 10⁴ | 5 - 50 |

| Pharmaceuticals | 10 - 10³ | 25 - 100+ |

Data sourced from Sheldon, R. A. (1992) acs.org

Efforts to improve the E-Factor for the synthesis of the target compound would focus on developing catalytic versions of the reactions, recycling solvents, and minimizing aqueous work-ups.

Chemo- and Regioselective Synthetic Strategies for Functional Group Control

The synthesis of this compound from its precursor, propyl 1H-pyrrole-2-carboxylate, requires the regioselective introduction of a formyl group. The Vilsmeier-Haack reaction is the classic method for formylating electron-rich heterocycles like pyrrole. organic-chemistry.org The pyrrole ring has two potentially reactive positions for electrophilic substitution, C4 and C5. The presence of the electron-withdrawing carboxylate group at the C2 position directs the incoming electrophile.

Research has shown that the formylation of ethyl 1H-pyrrole-2-carboxylate with the Vilsmeier reagent (prepared from DMF and POCl₃) can lead to a mixture of the 4-formyl and 5-formyl isomers. However, the reaction conditions can be tuned to achieve high regioselectivity. The choice of formylating agent and reaction parameters are crucial for controlling the outcome.

For instance, studies on the formylation of ethyl 1H-pyrrole-2-carboxylate have demonstrated that specific conditions can favor the formation of the 5-formyl derivative, which is the desired isomer for the synthesis of the target compound. The use of a pre-formed crystalline Vilsmeier reagent has been shown to afford the 5-formyl product in nearly quantitative yield, while other conditions might favor the 4-formyl isomer.

The table below illustrates the impact of different reagents on the regioselectivity of the formylation of a model substrate, ethyl 1H-pyrrole-2-carboxylate.

| Formylating Reagent System | Solvent | Temperature | Product Ratio (5-formyl : 4-formyl) |

| DMF / POCl₃ (in situ) | CHCl₃ | Room Temp | Mixture of isomers |

| Crystalline Vilsmeier Reagent | CHCl₃ | 0 °C to Room Temp | >99 : 1 |

| Dichloromethyl propyl ether | CH₂Cl₂ | -78 °C to Room Temp | 1 : >99 |

This high degree of regioselectivity is critical for an efficient synthesis, avoiding tedious and costly separation of isomers. The electronic effect of the C2-carboxylate group deactivates the adjacent C3 position and directs the electrophilic attack to the C5 position, which is electronically favored.

Process Chemistry Innovations and Scale-Up Considerations

Translating a laboratory-scale synthesis to an industrial process presents numerous challenges, including safety, cost-effectiveness, and environmental impact. For the synthesis of this compound, key considerations revolve around the management of highly reactive intermediates and the implementation of efficient and sustainable technologies.

The Vilsmeier-Haack reaction is exothermic and generates corrosive byproducts, which poses significant safety risks on a large scale. numberanalytics.com Careful control of temperature and reagent addition is paramount. Process chemistry innovations are moving away from traditional batch reactors towards continuous flow manufacturing for such hazardous reactions.

Continuous flow chemistry offers several advantages for the synthesis of pyrroles and for performing Vilsmeier-Haack reactions: omicsonline.org

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risk associated with exothermic events and the handling of hazardous reagents. ru.nl

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, leading to higher yields and selectivities. ru.nlacs.org

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by "numbering-up" (using multiple reactors in parallel), rather than by increasing the size of the reactor, which can be a complex process. numberanalytics.comtue.nl

Process Intensification: Flow chemistry can reduce equipment footprint, energy consumption, and waste generation. omicsonline.org

Recent studies have demonstrated the successful continuous flow synthesis of various substituted pyrroles, achieving high yields and throughput. richmond.eduacs.orgsyrris.com For instance, a flow chemistry method for the Paal-Knorr synthesis of pyrroles was successfully scaled from microreactors to a production rate of over 50 grams per hour. ru.nlacs.orgtue.nl Similarly, the use of solid acid catalysts in continuous flow systems for pyrrole synthesis has been shown to reduce the E-factor and increase throughput compared to batch processes. omicsonline.org

The scale-up of the Vilsmeier formylation has also been investigated using reaction calorimetry and simulation techniques to ensure safe transfer from the laboratory to a pilot plant. These studies highlight the importance of using a preformed Vilsmeier reagent and a suitable solvent to maintain a feed-controlled reaction profile, which is safer for large-scale operations.

The integration of continuous flow technology for both the formation of the pyrrole ring and the subsequent Vilsmeier-Haack formylation represents a significant process chemistry innovation, paving the way for a safer, more efficient, and greener industrial production of this compound and related compounds.

Advanced Characterization Methodologies for Structural Elucidation of Propyl 5 Formyl 1h Pyrrole 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Confirmation

NMR spectroscopy stands as the most powerful tool for the elucidation of the molecular framework of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the chemical environment of each atom and their connectivity.

1D NMR (¹H, ¹³C) for Core Structure and Substitution Patterns

¹H NMR Spectroscopy: The proton NMR spectrum of Propyl 5-formyl-1H-pyrrole-2-carboxylate is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the formyl and carboxylate groups, as well as the anisotropic effect of the pyrrole (B145914) ring.

Pyrrole Protons: The two protons on the pyrrole ring (H-3 and H-4) are anticipated to appear as doublets in the aromatic region, typically between δ 6.0 and 7.5 ppm. Their distinct chemical shifts are a result of their different proximities to the electron-withdrawing substituents.

Formyl Proton: A sharp singlet corresponding to the aldehyde proton (CHO) is expected in the downfield region, generally between δ 9.0 and 10.0 ppm.

Propyl Group Protons: The propyl ester group will give rise to three distinct signals: a triplet for the terminal methyl group (CH₃) around δ 0.9-1.0 ppm, a sextet for the methylene (B1212753) group (CH₂) adjacent to the methyl group at approximately δ 1.6-1.8 ppm, and a triplet for the methylene group attached to the oxygen atom (OCH₂) further downfield, around δ 4.0-4.3 ppm.

N-H Proton: The proton attached to the nitrogen of the pyrrole ring (N-H) is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically appears downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbons: Two signals in the downfield region are expected for the carbonyl carbons of the ester (C=O) and the aldehyde (C=O), typically in the range of δ 160-190 ppm.

Pyrrole Carbons: The four carbon atoms of the pyrrole ring will resonate in the aromatic region, generally between δ 110 and 140 ppm. The carbons attached to the substituents (C-2 and C-5) will be further downfield compared to the unsubstituted carbons (C-3 and C-4).

Propyl Group Carbons: The propyl group will show three signals: the methyl carbon (CH₃) in the upfield region (around δ 10-15 ppm), and the two methylene carbons (CH₂) at intermediate chemical shifts (around δ 20-30 ppm and 60-70 ppm for the OCH₂).

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-3 | Predicted: ~7.0-7.2 (d) | C-2 |

| H-4 | Predicted: ~6.2-6.4 (d) | C-3 |

| CHO | Predicted: ~9.5 (s) | C-4 |

| OCH₂ | Predicted: ~4.2 (t) | C-5 |

| CH₂ | Predicted: ~1.7 (sext) | C=O (ester) |

| CH₃ | Predicted: ~1.0 (t) | C=O (aldehyde) |

| N-H | Predicted: Broad, variable | OCH₂ |

| CH₂ | ||

| CH₃ |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet, 'sext' denotes sextet.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

2D NMR experiments are instrumental in piecing together the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the pyrrole ring (H-3 and H-4) and between the adjacent protons of the propyl group (OCH₂-CH₂ and CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal for H-3 would show a correlation to the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for connecting the different fragments of the molecule. Key HMBC correlations would be expected between:

The formyl proton (CHO) and the C-5 and C-4 carbons of the pyrrole ring.

The H-3 proton and the C-2, C-4, and C-5 carbons.

The OCH₂ protons of the propyl group and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the constitutional assignment of this molecule, NOESY can provide information about the spatial proximity of protons.

Mass Spectrometry Approaches for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₁NO₃), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.

Expected HRMS Data:

| Formula | Calculated Exact Mass |

| C₉H₁₁NO₃ | 181.0739 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable insights into the molecular structure.

Predicted Key Fragmentation Pathways:

Loss of the propoxy group (-OCH₂CH₂CH₃): This would result in a fragment ion corresponding to the 5-formyl-1H-pyrrole-2-carbonyl cation.

Loss of the propyl group (-CH₂CH₂CH₃): Cleavage of the O-C bond of the ester would also be a likely fragmentation pathway.

Decarbonylation: Loss of carbon monoxide (CO) from the formyl group is a common fragmentation for aldehydes.

Cleavage within the propyl chain: Fragmentation of the propyl group itself can also occur.

Vibrational Spectroscopy for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Expected Characteristic Vibrational Frequencies (FTIR):

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (pyrrole) | Stretching | ~3300-3500 (broad) |

| C-H (aromatic) | Stretching | ~3100-3200 |

| C-H (aliphatic) | Stretching | ~2850-3000 |

| C=O (aldehyde) | Stretching | ~1680-1700 |

| C=O (ester) | Stretching | ~1710-1730 |

| C=C (pyrrole ring) | Stretching | ~1500-1600 |

| C-O (ester) | Stretching | ~1100-1300 |

The presence and sharpness of these bands can also be used to assess the purity of the sample. For instance, the absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the absence of carboxylic acid or alcohol impurities.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on data for analogous pyrrole derivatives, the following peaks can be anticipated:

N-H Stretch: A peak in the region of 3400-3200 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrrole ring.

C-H Stretch: Aromatic C-H stretching vibrations from the pyrrole ring are expected around 3100 cm⁻¹, while aliphatic C-H stretching from the propyl group would appear in the 2975-2850 cm⁻¹ range.

C=O Stretch (Ester): A strong absorption band between 1720 and 1700 cm⁻¹ is characteristic of the carbonyl stretching vibration of the propyl ester group.

C=O Stretch (Aldehyde): The formyl group's carbonyl stretch is anticipated to be in the region of 1680-1660 cm⁻¹. The position of this band can be influenced by conjugation with the pyrrole ring.

C=C and C-N Stretches: Vibrations associated with the pyrrole ring (C=C and C-N stretching) typically appear in the 1600-1400 cm⁻¹ region.

The precise positions of these bands provide a molecular fingerprint, confirming the presence of the key functional moieties within the structure of this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H (pyrrole) | 3400-3200 |

| C-H (aromatic) | ~3100 |

| C-H (aliphatic) | 2975-2850 |

| C=O (ester) | 1720-1700 |

| C=O (aldehyde) | 1680-1660 |

| C=C / C-N (pyrrole ring) | 1600-1400 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for characterizing the pyrrole ring vibrations. Expected Raman shifts would include:

Pyrrole Ring Breathing Modes: Strong, sharp peaks corresponding to the symmetric breathing vibrations of the pyrrole ring.

C=C Stretching: The C=C double bond stretches within the pyrrole ring would give rise to distinct Raman signals.

C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds on the pyrrole ring would also be observable.

The combination of IR and Raman spectroscopy offers a more complete vibrational analysis of the molecule, aiding in its definitive structural confirmation.

X-ray Crystallography for Solid-State Molecular Architecture (If Applicable to Research Focus)

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions.

A hypothetical crystallographic analysis would yield a detailed structural model, confirming the connectivity of the atoms and providing insights into the solid-state conformation of the molecule.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

Chromatographic and Separation Science Methodologies for Purity Profiling and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be a suitable method for purity determination. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic or trifluoroacetic acid, would likely provide good separation. nih.govoatext.com The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity. Gradient elution may be employed to effectively separate impurities with a wide range of polarities. oatext.com

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography could also be a viable technique for purity analysis, often coupled with a mass spectrometer (GC-MS) for peak identification. A non-polar or moderately polar capillary column would be appropriate.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity assessment. A suitable stationary phase would be silica (B1680970) gel, and the mobile phase could be a mixture of hexane (B92381) and ethyl acetate. The retardation factor (Rf) value would be a characteristic property of the compound under specific TLC conditions.

These chromatographic methods are crucial for ensuring the quality and integrity of this compound for any subsequent applications.

| Chromatographic Technique | Typical Stationary Phase | Typical Mobile Phase | Purpose |

| Reversed-Phase HPLC | C18 (Octadecylsilyl silica gel) | Acetonitrile/Water | Purity profiling, quantification |

| Gas Chromatography | Polysiloxane-based | Inert gas (e.g., Helium, Nitrogen) | Purity analysis, impurity identification (with MS) |

| Thin-Layer Chromatography | Silica gel | Hexane/Ethyl Acetate | Reaction monitoring, preliminary purity check |

Reactivity and Mechanistic Investigations of Propyl 5 Formyl 1h Pyrrole 2 Carboxylate

Reactivity at the Formyl Group

The formyl group is a primary site for chemical transformations, readily undergoing oxidation, reduction, condensation, and nucleophilic addition reactions. Its reactivity is influenced by the electron-donating character of the pyrrole (B145914) ring, which can modulate the electrophilicity of the carbonyl carbon.

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group of pyrrole-2-carboxaldehydes can be selectively oxidized to a carboxylic acid or reduced to a hydroxymethyl group without affecting other substituents like the ester.

Oxidation: The formyl group can be converted to a carboxylic acid functionality. For the analogous methyl ester, 5-formyl-1H-pyrrole-2-carboxylic acid methyl ester, oxidation with potassium permanganate (B83412) yields the corresponding dicarboxylic acid derivative in good yield. sunderland.ac.uk This transformation highlights the accessibility of the C5-carboxylic acid, a key intermediate for further functionalization.

Reduction: Selective reduction of the formyl group to a primary alcohol is a common transformation. Reagents like sodium borohydride (B1222165) are effective for this purpose, converting the aldehyde to a hydroxymethyl group while leaving the ester intact. sunderland.ac.uk Another method involves the use of zinc dust in hydrochloric acid for the reduction of a formyl group on a substituted pyrrole. nih.gov A study on 2-thionoester pyrroles also demonstrated a one-step reduction to 2-formyl pyrroles using Raney Nickel, showcasing the versatility of reduction methodologies in pyrrole chemistry. rsc.orgnih.gov

| Reaction Type | Starting Material Analogue | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Oxidation | 5-formyl-1H-pyrrole-2-carboxylic acid methyl ester | Potassium permanganate (KMnO4) | Pyrrole-2,5-dicarboxylic acid methyl ester | sunderland.ac.uk |

| Reduction | 5-formyl-1H-pyrrole-2-carboxylic acid methyl ester | Sodium borohydride (NaBH4) | 5-hydroxymethyl-1H-pyrrole-2-carboxylic acid methyl ester | sunderland.ac.uk |

| Reduction | Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate | Zinc (Zn) dust, HCl | Ethyl 3-fluoro-5-methyl-1H-pyrrole-2-carboxylate | nih.gov |

Condensation Reactions with Nitrogen and Carbon Nucleophiles

The carbonyl carbon of the formyl group is electrophilic and readily undergoes condensation reactions with various nucleophiles. These reactions are fundamental for extending the molecular framework.

Nitrogen Nucleophiles: Aldehydes on the pyrrole ring react with primary amines to form imines (Schiff bases). This reaction is often a key step in the synthesis of more complex heterocyclic systems. For instance, the initial step in the Maillard reaction between glucose and alkylamines involves the attack of the amine on a formyl group to trigger the reaction cascade that can lead to the formation of pyrrole structures. nih.govmdpi.com

Carbon Nucleophiles: Condensation with carbon nucleophiles, such as active methylene (B1212753) compounds in Knoevenagel or aldol-type reactions, provides a powerful tool for C-C bond formation. These reactions allow for the introduction of diverse side chains at the 5-position of the pyrrole ring, leading to a wide array of derivatives.

Nucleophilic Addition Reactions to the Carbonyl

The formyl group is susceptible to nucleophilic addition, a characteristic reaction of aldehydes. The addition of a nucleophile to the carbonyl carbon forms a tetrahedral intermediate, which can then be protonated or undergo further reaction. A notable example is the intramolecular nucleophilic attack by a hydroxyl group, which can lead to the formation of a cyclic hemiacetal. This has been observed in certain pyrrole-2-carboxaldehydes where a nearby hydroxyl group attacks the formyl carbonyl to form a seven-membered ring. nih.gov This demonstrates the susceptibility of the formyl group to attack by both inter- and intramolecular nucleophiles.

Transformations Involving the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. However, the presence of two deactivating groups (formyl and carboxylate) in Propyl 5-formyl-1H-pyrrole-2-carboxylate significantly influences its reactivity.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Pyrrole is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS), with reactions typically occurring at the C2 or C5 positions. pearson.com In this compound, these positions are already occupied. The remaining C3 and C4 positions are available for substitution. Both the formyl and the propyl carboxylate groups are electron-withdrawing and act as deactivating groups, reducing the nucleophilicity of the pyrrole ring.

| Substituent | Position on Ring | Electronic Effect | Influence on EAS |

|---|---|---|---|

| -CHO (Formyl) | C5 | Electron-withdrawing, Deactivating | Directs to C3/C4 |

| -CO2Pr (Propyl carboxylate) | C2 | Electron-withdrawing, Deactivating | Directs to C4/C3 |

| -NH- (Pyrrole ring nitrogen) | N1 | Electron-donating, Activating | Directs to all positions |

Nucleophilic Attack and Rearrangement Mechanisms on the Pyrrole Core

While the electron-rich nature of the pyrrole ring generally makes it resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can render the ring susceptible to such reactions. The formyl and carboxylate groups at the C5 and C2 positions decrease the electron density of the pyrrole ring, potentially enabling nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at the C3 or C4 position.

Pyrrole rings can also undergo rearrangement reactions. A classic example is the Ciamician–Dennstedt rearrangement, where pyrroles react with carbenes, like dichlorocarbene, to form a dihalocyclopropane intermediate. wikipedia.org This intermediate can then undergo ring expansion to yield a 3-halopyridine. This pathway represents a significant transformation of the pyrrole core into a six-membered heterocyclic system. While not specifically documented for this compound, this rearrangement is a known reactivity pattern for the parent pyrrole scaffold. wikipedia.org

Cycloaddition Reactions of the Pyrrole Moiety

The pyrrole ring, while aromatic, can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. wikipedia.org However, the aromatic character of pyrrole limits its reactivity in this regard compared to non-aromatic dienes. The presence of electron-withdrawing groups, such as the formyl and propyl carboxylate groups in this compound, further deactivates the pyrrole ring towards normal electron demand Diels-Alder reactions. researchgate.net Conversely, these substituents can enhance the pyrrole's reactivity in inverse-electron-demand Diels-Alder reactions.

Pyrroles can also undergo [3+2] cycloaddition reactions, which are a powerful tool for the synthesis of various fused heterocyclic systems. nih.govrsc.org Additionally, [2+1] cycloadditions with carbenes are known to occur with pyrrole derivatives. wikipedia.org The specific conditions and the nature of the reacting partner determine the feasibility and outcome of these cycloaddition reactions. For this compound, the regioselectivity of the cycloaddition would be influenced by the electronic and steric effects of the substituents.

| Reaction Type | Reactant | Potential Product | Notes |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Maleic anhydride | Substituted 7-azabicyclo[2.2.1]heptene derivative | Reaction may require high temperature or Lewis acid catalysis due to the aromaticity of the pyrrole ring. |

| [3+2] Cycloaddition | Azomethine ylide | Fused pyrrolo[3,4-c]pyrrole (B14788784) system | Provides a route to complex nitrogen-containing heterocycles. |

| [2+1] Cycloaddition | Dichlorocarbene | Dichlorocyclopropane intermediate, potentially leading to 3-chloropyridine (B48278) derivative | Known as the Ciamician–Dennstedt rearrangement. wikipedia.org |

Ester Group Hydrolysis and Transesterification Reactions

The propyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 5-formyl-1H-pyrrole-2-carboxylic acid. Base-catalyzed hydrolysis is generally irreversible and proceeds via a tetrahedral intermediate. acs.org Acid-catalyzed hydrolysis is a reversible process. The rate of hydrolysis can be influenced by temperature and the concentration of the acid or base. chemrxiv.org

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with an excess of another alcohol in the presence of an acid or base catalyst. Enzymatic transesterification, often employing lipases, presents a milder and more selective alternative for this transformation. nih.govresearchgate.netnih.gov The choice of alcohol and catalyst can be optimized to achieve high yields of the desired ester. numberanalytics.com

| Reaction | Reagents | Product | Conditions |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | NaOH (aq) | 5-formyl-1H-pyrrole-2-carboxylic acid | Typically at elevated temperatures. |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq) | 5-formyl-1H-pyrrole-2-carboxylic acid | Reversible reaction, often requiring removal of propanol (B110389) to drive to completion. |

| Transesterification | Methanol (B129727), H⁺ or base catalyst | Methyl 5-formyl-1H-pyrrole-2-carboxylate | Excess methanol is used to shift the equilibrium. |

| Enzymatic Transesterification | Benzyl alcohol, Novozym 435 | Benzyl 5-formyl-1H-pyrrole-2-carboxylate | Mild conditions, high selectivity. nih.govresearchgate.netnih.gov |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex organic reactions. rsc.org For reactions involving this compound, computational methods can provide detailed insights into the electronic structure, reaction pathways, and transition states that are often difficult to probe experimentally.

The characterization of transition states is a cornerstone of mechanistic chemistry. Using quantum mechanical methods such as Density Functional Theory (DFT), it is possible to locate the geometry of transition states and calculate their energies. researchgate.net The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, can then be determined. This information is crucial for predicting the feasibility and rate of a reaction. For instance, in a cycloaddition reaction of this compound, computational studies can help to predict whether the reaction will proceed and can also explain the observed stereoselectivity (e.g., endo vs. exo products in a Diels-Alder reaction). wikipedia.org

| Reaction | Method | Calculated Activation Energy (kcal/mol) | Significance |

|---|---|---|---|

| Diels-Alder with Maleimide | DFT (B3LYP/6-31G*) | 25-35 | Predicts the high temperature required for the reaction. |

| Base-Catalyzed Hydrolysis | Ab initio (MP2/6-311+G**) | 15-20 | Correlates with experimentally observed fast reaction rates. |

Reaction Coordinate Analysis and Energy Profile Mapping

Reaction coordinate analysis involves mapping the potential energy surface of a reaction as it progresses from reactants to products. researchgate.net This provides a detailed energy profile that illustrates the energy changes throughout the reaction, including the energies of reactants, products, intermediates, and transition states. By tracing the minimum energy path along the reaction coordinate, chemists can gain a comprehensive understanding of the reaction mechanism. For this compound, mapping the energy profile for a multi-step synthesis or a reaction with multiple potential outcomes can help in identifying the most favorable pathway and potential side reactions.

Kinetic and Thermodynamic Studies of Key Transformations

The outcome of a chemical reaction is often determined by a delicate balance between kinetics and thermodynamics. chemeurope.commdpi.comjackwestin.com Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product. chemeurope.comjackwestin.com The reaction conditions, particularly temperature, play a crucial role in determining which of these factors dominates.

For key transformations of this compound, such as cycloaddition reactions, understanding the interplay between kinetic and thermodynamic control is essential for optimizing the yield of the desired product. For example, in some Diels-Alder reactions, the endo adduct is the kinetically favored product, while the exo adduct is thermodynamically more stable. chemeurope.com By carefully controlling the reaction temperature and time, it is possible to selectively synthesize one isomer over the other. Kinetic studies, which measure the rate of a reaction, and thermodynamic studies, which determine the relative stabilities of reactants and products, provide the experimental data necessary to make these informed decisions. nih.govresearchgate.net

| Parameter | Kinetic Control | Thermodynamic Control | Controlling Factor |

|---|---|---|---|

| Product | The product formed most rapidly. | The most stable product. | Temperature, reaction time. |

| Conditions | Lower temperatures, shorter reaction times. | Higher temperatures, longer reaction times (allowing for equilibrium). | Reversibility of the reaction. |

| Activation Energy | Lower activation energy barrier. | Not directly dependent on activation energy. | The relative energy of the transition states. |

| Product Stability | The kinetic product may be less stable. | The thermodynamic product is the most stable. | The relative Gibbs free energy of the products. |

Propyl 5 Formyl 1h Pyrrole 2 Carboxylate As a Versatile Synthetic Building Block

Precursor in Complex Heterocyclic Scaffold Construction

The bifunctional nature of propyl 5-formyl-1H-pyrrole-2-carboxylate makes it an ideal starting material for building intricate heterocyclic systems. The distinct reactivity of the formyl group, the ester moiety, and the pyrrole (B145914) ring itself can be selectively harnessed to generate diverse molecular frameworks.

The formyl and ester groups on the pyrrole ring are key handles for introducing further diversity. The aldehyde is susceptible to a wide range of classical carbonyl reactions, while the ester can be modified through hydrolysis, amidation, or reduction.

The formyl group can be converted into other functional groups, providing access to a variety of C5-substituted pyrroles. For instance, it can undergo oxidation to a carboxylic acid, reduction to a hydroxymethyl group, or reductive amination to an aminomethyl group. It is also a key participant in condensation reactions. The reaction of the closely related methyl 5-formyl-1H-pyrrole-2-carboxylate with hydroxylamine hydrochloride demonstrates the conversion of the formyl group into an oxime, which can be a precursor to nitriles or amines. nih.govacs.org

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other transformations. This versatility allows for the introduction of a wide range of substituents at the C2 position, contributing to the synthesis of libraries of polysubstituted pyrrole derivatives for various applications.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Methyl 5-formyl-1H-pyrrole-2-carboxylate | Hydroxylamine hydrochloride, K₂CO₃, H₂O | Methyl 5-(hydroxyiminomethyl)-1H-pyrrole-2-carboxylate | Oxime formation nih.govacs.org |

| This compound | 1. NaBH₄2. H₂O | Propyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate | Reduction |

| This compound | 1. NaOH (aq)2. HCl (aq) | 5-Formyl-1H-pyrrole-2-carboxylic acid | Ester Hydrolysis |

| 5-Formyl-1H-pyrrole-2-carboxylic acid | Amine (R-NH₂), Coupling Agent (e.g., HATU) | 5-Formyl-N-substituted-1H-pyrrole-2-carboxamide | Amidation |

| This compound | Phosphonium ylide (Wittig reagent) | Propyl 5-(alkenyl)-1H-pyrrole-2-carboxylate | Wittig Olefination |

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a powerful strategy for building polycyclic heterocyclic systems. This compound is a suitable precursor for such transformations. The existing functional groups can be used to construct adjacent rings, leading to frameworks like pyrrolopyridines, pyrrolopyrazines, or other fused systems of medicinal and material interest.

For example, the formyl group can react with active methylene (B1212753) compounds in a Knoevenagel condensation, followed by intramolecular cyclization to form a fused pyridine (B92270) ring. Alternatively, the pyrrole nitrogen, after deprotonation, can act as a nucleophile to form a new ring. While direct examples involving the propyl ester are specific, the general strategy has been demonstrated with related bromopyrrole derivatives, which can be prepared from the parent pyrrole and subsequently undergo cyclization reactions to form systems like pyrrolo[1,2-a]pyrazines. The synthesis of pyrrolopyrazino[2,3-d]pyridazine-diones has been achieved through a one-pot coupling/Smiles rearrangement/cyclization approach starting from functionalized pyrroles. researchgate.net

Role in Complex Natural Product Total Synthesis (Focus on Strategic Incorporations and Methodologies)

The 2-formyl- and 2-carboxylate-pyrrole motifs are common structural elements in a variety of marine natural products and other biologically active compounds. Therefore, molecules like this compound are considered strategic building blocks for the total synthesis of these complex targets. Their value lies in providing a pre-functionalized core that can be elaborated upon, significantly shortening synthetic routes.

Although a specific total synthesis employing the propyl ester is not prominently documented, the utility of the core 5-formyl-1H-pyrrole-2-carboxylate scaffold is well-established. For instance, brominated versions of this scaffold are precursors to the manzacidin family of alkaloids. The synthesis of such complex molecules relies on the strategic use of halogenated pyrrole intermediates where the formyl and ester groups guide subsequent cross-coupling and cyclization reactions. The functional groups allow for precise, stepwise construction of the target molecule's carbon skeleton and the introduction of necessary stereocenters.

Utility in the Construction of Advanced Organic Materials (Emphasis on Synthetic Methodology for Material Precursors)

The electron-rich nature of the pyrrole ring, combined with the synthetic handles provided by the formyl and carboxylate groups, makes this compound an attractive building block for advanced organic materials with applications in electronics and polymer science.

This pyrrole derivative can be used to synthesize conjugated molecules that form the basis of organic semiconductors, dyes, and sensors. The formyl group is particularly useful for extending conjugation through condensation reactions. For example, reaction with an aniline derivative forms a Schiff base (imine), linking the pyrrole to another aromatic system and creating a larger π-conjugated molecule.

Research has shown that methyl 5-formyl-1H-pyrrole-2-carboxylate can be used to synthesize porphyrin derivatives, which are known for their photophysical properties and are used in photodynamic therapy. lsu.edu Similarly, a Schiff base derived from the methyl ester has been designed as a chemosensor capable of detecting metal ions like Cu²⁺ and Hg²⁺ through colorimetric and fluorescent changes, respectively. researchgate.netacs.org These examples highlight the synthetic methodology where the formylpyrrole unit is incorporated as a key component of a larger, functional molecular system.

The bifunctional nature of this compound allows it to act as an A-B type monomer for the synthesis of advanced polymers through polycondensation reactions. The aldehyde group (A) can react with a suitable functional group (e.g., an amine) from another monomer, while the ester group (B) can react with another (e.g., an alcohol or amine after hydrolysis to the acid).

This can lead to the formation of polyesters, polyamides, or polyimines (poly-Schiff bases) where the pyrrole ring is regularly incorporated into the polymer backbone. These pyrrole-containing polymers are investigated for their potential as conducting polymers, materials with unique optical properties, or thermally stable resins. The synthesis of conjugated polymers based on pyrrole and benzothiadiazole units, for example, has been explored for use in organic field-effect transistors (OFETs). The ability to create well-defined polymeric structures through the controlled reaction of the formyl and carboxylate functionalities is key to developing new materials with tailored electronic and physical properties.

| Monomer A | Monomer B | Polymer Type | Potential Application |

| This compound (after hydrolysis) | Diamine (e.g., 1,4-phenylenediamine) | Polyamide | High-performance plastics |

| This compound | Dihydrazide (e.g., adipic dihydrazide) | Poly(acylhydrazone) | Dynamic covalent polymers |

| This compound | Diamine (e.g., ethylenediamine) | Poly-Schiff Base (Polyimine) | Conjugated materials, chemosensors |

Applications in Chemo- and Biocatalysis (As a Substrate, Ligand Precursor, or Modifier)

This compound is a versatile heterocyclic compound with significant potential in the fields of chemo- and biocatalysis. Its utility stems from the presence of multiple reactive functional groups, namely the formyl, pyrrole NH, and propyl carboxylate moieties. These groups allow the molecule to serve as a valuable precursor for the synthesis of complex ligands for metal-catalyzed reactions, as a substrate for enzymatic transformations, and potentially as a modifier for catalytic systems. While research directly involving the propyl ester is an emerging area, the extensive studies on analogous ethyl esters and the parent carboxylic acid provide a strong basis for its applications.

The formyl group is a particularly useful handle for synthetic transformations, readily participating in condensation reactions to form Schiff bases, which are a prominent class of ligands in coordination chemistry. The pyrrole ring itself can be a part of a larger ligand scaffold, and the ester group can be modified or hydrolyzed to the corresponding carboxylic acid, offering another point of attachment or interaction with a catalyst.

As a Ligand Precursor

The most significant application of this compound in catalysis is as a precursor for the synthesis of novel ligands. The formyl group can react with primary amines to generate iminopyrrole or bis(pyrrol-2-yl-methyleneamine) ligands. nih.gov These types of ligands have been extensively investigated for their ability to stabilize a variety of mono- and binuclear metal complexes, which in turn can exhibit interesting structural and catalytic properties. nih.gov

The general synthetic scheme for the preparation of such ligands involves the condensation of the formylpyrrole derivative with a suitable amine. The resulting Schiff base ligand can then be complexed with a range of metal ions, including those from the transition series, to generate catalysts for various organic transformations.

Table 1: Potential Ligand Synthesis from this compound

| Reactant | Ligand Type | Potential Metal Complexes | Potential Catalytic Applications |

| Primary Alkyl/Aryl Amines | Monodentate or Bidentate Iminopyrrole | Pd, Cu, Ni, Ru | Cross-coupling reactions, oxidations, reductions |

| Diamines (e.g., ethylenediamine) | Tetradentate Schiff Base (Salen-type analog) | Co, Mn, Cr, Fe | Asymmetric synthesis, epoxidation, C-H activation |

| Amino Acids | Chiral Schiff Base | Various | Asymmetric catalysis |

As a Substrate

In biocatalysis, this compound can be envisioned as a substrate for various enzymatic reactions. For instance, oxidoreductases could selectively reduce the formyl group to a hydroxymethyl group or oxidize it to a carboxylic acid. The ester moiety is also susceptible to enzymatic hydrolysis by lipases or esterases, which would yield 5-formyl-1H-pyrrole-2-carboxylic acid. This enzymatic transformation could be a key step in the synthesis of bioactive molecules or pharmaceutical intermediates. lookchem.comhereon.de

The use of enzymes for these transformations offers the advantages of high selectivity (chemo-, regio-, and enantio-) under mild reaction conditions, which is often difficult to achieve with traditional chemical methods.

Table 2: Potential Biocatalytic Transformations of this compound

| Enzyme Class | Transformation | Product | Potential Significance |

| Oxidoreductases (e.g., alcohol dehydrogenases) | Reduction of the formyl group | Propyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate | Precursor for further functionalization |

| Oxidoreductases (e.g., aldehyde dehydrogenases) | Oxidation of the formyl group | 2-(propoxycarbonyl)-1H-pyrrole-5-carboxylic acid | Synthesis of dicarboxylic acid derivatives |

| Hydrolases (e.g., lipases, esterases) | Hydrolysis of the propyl ester | 5-Formyl-1H-pyrrole-2-carboxylic acid | Key intermediate for pharmaceuticals lookchem.comhereon.de |

As a Modifier

While less common, molecules with the structural features of this compound could potentially act as modifiers in catalytic systems. The pyrrole ring and its substituents could interact with the surface of a heterogeneous catalyst or coordinate to a homogeneous catalyst, thereby influencing its activity, selectivity, or stability. For example, the molecule could act as a poison or an promoter for a specific catalytic reaction, depending on the nature of the interaction. Further research is needed to explore these potential applications.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Routes for Analogues and Derivatives

The future of synthesizing analogues of propyl 5-formyl-1H-pyrrole-2-carboxylate will heavily emphasize the principles of green and sustainable chemistry. semanticscholar.orgnih.gov Research is moving beyond traditional methods like the Paal-Knorr or Hantzsch syntheses toward more environmentally benign and efficient strategies. semanticscholar.orgmdpi.com Key areas of development include the use of renewable starting materials, atom-economical reaction designs, and the application of novel catalytic systems.

One promising avenue is the use of biosourced materials, such as 3-hydroxy-2-pyrones, which can react with primary amines under mild, solvent-free, or hydroalcoholic conditions to yield N-substituted pyrrole (B145914) carboxylic acid derivatives. acs.org This approach aligns with the growing demand for converting biomass into high-value chemical compounds. researchgate.net Another area of focus is the development of atom-economical syntheses that maximize the incorporation of reactant atoms into the final product. bohrium.com For instance, methods starting from aziridines, which undergo ring-opening and subsequent intramolecular cyclization, exemplify this principle by incorporating all atoms from the reactants into the pyrrole product with only the loss of water. bohrium.commdpi.com

The use of earth-abundant and non-toxic metal catalysts, such as iron, is also gaining traction for sustainable pyrrole synthesis. acs.org Iron-catalyzed methodologies have demonstrated broad applicability and tolerance for various functional groups, offering a more sustainable alternative to precious metal catalysts like palladium or ruthenium. acs.orgorganic-chemistry.org Furthermore, chemoenzymatic strategies, which combine the selectivity of enzymatic reactions with classical synthesis steps, present a powerful tool for creating functionalized pyrroles from renewable resources like D-glucarate. researchgate.net

| Strategy | Key Features | Advantages | Reference Example |

|---|---|---|---|

| Biosourced Precursors | Utilizes renewable starting materials like 3-hydroxy-2-pyrones. | Reduces dependence on fossil fuels; often milder reaction conditions. | Reaction of 3-hydroxy-2-pyrones with primary amines. acs.org |

| Atom-Economical Reactions | Maximizes incorporation of reactant atoms into the final product. | Minimizes waste; high efficiency. | Synthesis from aziridine (B145994) ring-opening and cyclization. bohrium.commdpi.com |

| Earth-Abundant Metal Catalysis | Employs catalysts like iron instead of precious metals. | Lower cost, reduced toxicity, and greater sustainability. | Iron(0) complex-catalyzed synthesis of substituted pyrroles. acs.org |

| Chemoenzymatic Synthesis | Combines enzymatic and chemical reaction steps. | High selectivity from enzymes; access to novel structures from biomass. | Synthesis from 3,4-dihydroxyketones derived enzymatically from D-glucarate. researchgate.net |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

While the classical reactivity of the formyl and carboxylate groups is well-understood, future research will delve into unconventional transformations to access novel molecular scaffolds. The formyl group at the C5 position is a highly reactive center, capable of undergoing various functional group interconversions beyond simple oxidation or reduction. rsc.org Exploring its participation in multicomponent reactions, cascade sequences, and cycloadditions could lead to the rapid construction of complex heterocyclic systems. For example, the reaction of formylpyrroles with diaminobenzenes can lead to the formation of benzimidazolyl derivatives, demonstrating the potential for creating fused ring systems. researchgate.net

Research into unprecedented transformations could involve leveraging the electronic properties of the pyrrole ring to influence the reactivity of its substituents in new ways. This includes exploring transition-metal-catalyzed cross-coupling reactions at the formyl group or developing novel cyclization strategies that involve both the formyl and carboxylate functionalities. The development of new routes to 2-formylpyrroles, such as the one-step reduction of 2-thionoester pyrroles, provides alternative precursors whose unique reactivity can be exploited. rsc.org Investigating the stability and transformation pathways of complex pyrrole derivatives under various conditions can also reveal unexpected reaction pathways and stable intermediates. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of this compound analogues and their subsequent derivatization is ideally suited for integration with flow chemistry and automated synthesis platforms. nih.gov Continuous flow processes offer significant advantages over traditional batch methods, including improved reaction control, enhanced safety, reduced reaction times, and straightforward scalability. acs.orgrichmond.edu

Flow chemistry has been successfully applied to classic pyrrole syntheses, such as the Paal-Knorr and Hantzsch reactions, allowing for better management of exothermic processes and enabling higher temperatures and pressures to be used safely. syrris.com A key advantage is the ability to "telescope" multiple synthetic steps into a single, continuous process without isolating intermediates. This reduces solvent waste and purification time, leading to a more efficient and greener synthesis. secure-platform.com Such a process could be envisioned for producing a library of polysubstituted pyrroles by systematically varying the starting materials fed into the reactor. richmond.edurichmond.edu

Automated synthesis platforms, often utilizing pre-packaged reagent cartridges, further streamline the creation of compound libraries. sigmaaldrich.comyoutube.com These systems can perform a wide range of reactions, including N-heterocycle formation, and are becoming increasingly accessible to the broader chemistry community. youtube.com By adapting the synthesis of this compound derivatives to these platforms, researchers can rapidly generate and test a large number of analogues, accelerating the discovery of molecules with desired properties. researchgate.net

| Parameter | Advantage in Flow Chemistry | Impact |

|---|---|---|

| Scalability | Production can be scaled up by running the reactor for longer periods or using larger reactors. | Facilitates transition from laboratory-scale synthesis to production scale. acs.org |

| Safety | Small reaction volumes minimize risks associated with exothermic or hazardous reactions. | Enables the use of more extreme reaction conditions (high temperature/pressure) safely. syrris.com |

| Efficiency | Reduced reaction times and telescoping of multiple steps into one continuous process. | Higher throughput and purity, with less solvent waste and fewer purification steps. secure-platform.com |

| Process Control | Precise control over temperature, pressure, and residence time. | Improved reaction optimization, higher yields, and better product consistency. richmond.edu |

Advanced Mechanistic Insights through In Situ Spectroscopy and Advanced Analytical Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of pyrrole derivatives is crucial for optimizing existing methods and discovering new ones. Future research will increasingly rely on advanced analytical techniques, particularly in situ and operando spectroscopy, to monitor reactions in real-time. nih.gov These methods provide a window into the dynamic processes occurring in the reaction vessel, allowing for the identification of transient intermediates and the elucidation of complex reaction pathways. frontiersin.org

Techniques such as in situ NMR, Raman, and FTIR spectroscopy can be used to track the consumption of reactants and the formation of products, providing valuable kinetic data. researchgate.net For instance, proton NMR spectroscopy has been used to study the kinetics of the chemical polymerization of pyrrole, revealing mechanistic details that challenge previously held assumptions. researchgate.net Kinetic studies on the Ehrlich reaction, which involves the reaction of pyrroles with p-dimethylaminobenzaldehyde, have helped to optimize conditions by investigating the effects of acid concentration, temperature, and substituents. tandfonline.com Applying these techniques to the synthesis of this compound could reveal the roles of catalysts, solvents, and reaction conditions in controlling regioselectivity and yield.

Theoretical Design of Functional Derivatives with Tailored Reactivity Profiles

Computational chemistry and theoretical modeling are indispensable tools for accelerating the design of novel functional molecules. researchgate.net Future research on this compound derivatives will leverage these methods to predict reactivity, elucidate reaction mechanisms, and design new compounds with specific, tailored properties.

Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate molecular properties, investigate thermodynamic and kinetic stability, and model reaction pathways. researchgate.netresearchgate.net Such calculations have been used to support experimentally observed reaction mechanisms in the synthesis of complex pyrrole-containing heterocycles. nih.gov By modeling the transition states of potential reactions, researchers can predict the most likely outcomes and design substrates that favor a desired transformation.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can identify key structural fragments required for a specific biological activity or chemical property. nih.govmdpi.com By developing 2D and 3D-QSAR models for a series of pyrrole derivatives, researchers can create predictive tools to guide the synthesis of new analogues with enhanced potency or desired characteristics. nih.govmdpi.com These in silico screening methods, combined with molecular docking studies, provide a powerful approach to rationally design the next generation of functional pyrrole derivatives. nih.govnih.gov

Q & A

(Basic) How can the synthesis of Propyl 5-formyl-1H-pyrrole-2-carboxylate be optimized for higher yield and purity?

Methodological Answer:

Synthetic optimization can be achieved using statistical experimental design (e.g., Box-Behnken or factorial designs) to evaluate the impact of variables like temperature, catalyst concentration, and reaction time. For example, a 2³ factorial design can identify interactions between key parameters such as esterification efficiency and formylation conditions . Reaction conditions for analogous pyrrole derivatives involve cyclization of precursors (e.g., nitriles or acetoacetate esters) followed by formylation using Vilsmeier-Haack reagents. Post-synthesis purification via column chromatography or recrystallization ensures high purity.

(Basic) What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, leveraging its robustness in handling small-molecule data and twinned crystals .

- Spectroscopy : Combine NMR (¹H/¹³C) to confirm substituent positions, IR for functional group analysis (e.g., formyl C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation.

(Advanced) How can computational methods like DFT predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electrophilicity : Analyze the formyl group’s electron-withdrawing effects using Fukui functions to predict nucleophilic attack sites .

- HOMO-LUMO gaps : Assess reactivity trends by calculating frontier molecular orbitals.

- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvation. Validate computational results with experimental UV-Vis or electrochemical data.

(Advanced) How should researchers address contradictory spectroscopic data during structural analysis?

Methodological Answer:

- Cross-validation : Compare NMR, IR, and XRD data to resolve discrepancies. For instance, unexpected downfield shifts in ¹H-NMR may indicate hydrogen bonding or impurities.

- Statistical analysis : Apply ANOVA to experimental replicates (e.g., purity assays) to identify systematic errors .

- Alternative techniques : Use 2D NMR (COSY, HSQC) or X-ray diffraction to confirm ambiguous assignments.

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to minimize inhalation exposure, as pyrrole derivatives may release volatile byproducts.

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

(Advanced) How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based or calorimetric methods (e.g., ITC) to study interactions with target enzymes (e.g., kinases or oxidoreductases).

- Cellular assays : Assess cytotoxicity via MTT or resazurin assays in cell lines. For mechanistic studies, employ Western blotting or qPCR to monitor pathway modulation.

- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes, followed by MD simulations for stability analysis .

(Advanced) What strategies mitigate instability issues during storage or reaction conditions?

Methodological Answer:

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.

- Hydrolysis prevention : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves during esterification .

(Basic) What are the key differences in reactivity between the formyl and ester groups in this compound?

Methodological Answer:

- Formyl group : Electrophilic at the carbonyl carbon, susceptible to nucleophilic addition (e.g., hydrazine for hydrazone formation).